1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole
Overview
Description
1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole is a compound characterized by the presence of a pyrazole ring substituted with a 4-nitrophenyl group and two trifluoromethyl groups
Mechanism of Action
Target of Action
Similar compounds have been reported to have antimicrobial properties , suggesting potential targets could be bacterial proteins or enzymes.
Mode of Action
This interaction could potentially inhibit the activity of the target, leading to the observed effects .
Biochemical Pathways
Based on the potential antimicrobial properties of similar compounds , it’s possible that the compound interferes with essential bacterial processes, such as cell wall synthesis or protein production.
Result of Action
Similar compounds have been reported to have antimicrobial properties , suggesting that the compound could potentially inhibit the growth of bacteria or other microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 4-nitrophenylhydrazine with 1,1,1-trifluoro-2,4-pentanedione. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, leading to the formation of the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation: The pyrazole ring can undergo oxidation under specific conditions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: 1-(4-aminophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with methyl groups instead of trifluoromethyl groups.
1-(4-nitrophenyl)-3,5-diphenyl-1H-pyrazole: Contains phenyl groups instead of trifluoromethyl groups.
1-(4-aminophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole: Reduction product of the nitro compound.
Uniqueness
1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole is unique due to the presence of both a nitrophenyl group and two trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as high electron-withdrawing capability and increased stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N3O2/c12-10(13,14)8-5-9(11(15,16)17)19(18-8)6-1-3-7(4-2-6)20(21)22/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFXXMHTSAVUEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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